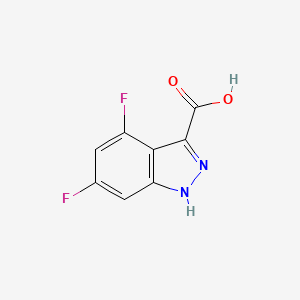

4,6-Difluoro-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSZUYDARDRVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Difluoro-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and a thorough analysis of the spectroscopic and analytical techniques required for the unequivocal identification and characterization of the title compound. The content is designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and analyze this valuable molecular scaffold.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better cell permeability.[2]

Specifically, the 4,6-difluoro substitution pattern on the indazole ring is of particular interest. This arrangement can influence the electronic distribution and acidity of the N-H bond, potentially impacting kinase hinge-binding interactions, a common mode of action for many indazole-based inhibitors.[2] this compound serves as a crucial building block for the synthesis of more complex drug candidates, offering a reactive handle for amide bond formation and other derivatizations.[4][5]

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and scientifically sound synthetic route can be proposed based on established methodologies for analogous indazole-3-carboxylic acids.[6][7] The most logical and efficient approach involves the diazotization of a readily available, appropriately substituted anthranilic acid derivative, followed by an intramolecular cyclization.

The proposed synthetic pathway commences with the commercially available 2-amino-3,5-difluorobenzoic acid. This starting material possesses the requisite fluorine substitution pattern and the amine and carboxylic acid functionalities in the correct positions to facilitate the formation of the indazole ring system.

Caption: Proposed synthetic workflow for this compound.

Reaction Mechanism

The synthesis proceeds via a classical diazotization-cyclization reaction. The key steps are:

-

Diazotization: The primary aromatic amine of 2-amino-3,5-difluorobenzoic acid is converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

-

Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization. The nucleophilic nitrogen of the diazonium group is attacked by the carbon atom bearing the carboxylic acid group, leading to the formation of the pyrazole ring fused to the benzene ring.

-

Proton Transfer and Tautomerization: Subsequent proton transfer and tautomerization yield the thermodynamically more stable 1H-indazole tautomer.

Detailed Experimental Protocol

Materials:

-

2-amino-3,5-difluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ice

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-amino-3,5-difluorobenzoic acid (1.0 eq) in deionized water.

-

Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred suspension, maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete dissolution and formation of the amine hydrochloride salt.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed using starch-iodide paper.

-

Cyclization and Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up and Isolation: Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended. The data presented below is predicted based on the analysis of structurally similar compounds.[8][9][10]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₄F₂N₂O₂ |

| Molecular Weight | 198.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >250 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and the indazole N-H. The fluorine atoms will cause splitting of the adjacent proton signals.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~14.0 | br s | - | -COOH |

| ~13.5 | br s | - | N-H |

| ~7.5 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-7 |

| ~7.1 | ddd | J(H,F) ≈ 10-12, J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 | H-5 |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~160 (d, ¹J(C,F)) | C-4 or C-6 |

| ~158 (d, ¹J(C,F)) | C-6 or C-4 |

| ~141 | C-7a |

| ~138 | C-3 |

| ~122 (d, ²J(C,F)) | C-3a |

| ~115 (dd) | C-7 |

| ~100 (dd) | C-5 |

3.2.3. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

| m/z | Interpretation |

| 198.02 | [M]⁺ (Molecular ion) |

| 181.02 | [M-OH]⁺ |

| 153.03 | [M-COOH]⁺ |

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3200 | N-H stretch |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1620, 1580 | C=C and C=N stretches (aromatic and pyrazole rings) |

| ~1250, 1100 | C-F stretches |

Applications and Future Perspectives

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[11] Its carboxylic acid functionality allows for straightforward amide coupling reactions to introduce diverse side chains, enabling the exploration of structure-activity relationships in drug discovery programs.[4] This scaffold is particularly relevant for the development of kinase inhibitors, where the indazole core can act as a hinge-binding motif.[2]

Future research will likely focus on the elaboration of this core structure to generate novel compounds with enhanced potency, selectivity, and pharmacokinetic properties for various therapeutic targets, including those in oncology and inflammatory diseases.

Caption: Logical progression from the core compound to drug candidate development.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By leveraging established chemical principles, a reliable synthetic route has been proposed, accompanied by a comprehensive characterization plan. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and utilization of this important fluorinated building block in the pursuit of novel therapeutics.

References

-

Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

- Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408.

- Google Patents. EP0358903A2 - Indazole-3-carboxylic acid derivatives.

-

The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available at: [Link]

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Shi, F., & Larock, R. C. (2011). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 88, 274. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Organic Syntheses. Trypan Blue. Available at: [Link]

- Yoshida, T., et al. (1996).

- Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.

-

ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Available at: [Link]

-

PubChem. Indazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(3), 649.

-

ResearchGate. Figure S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available at: [Link]

- Zhang, H., et al. (2023).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 6. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

4,6-Difluoro-1H-indazole-3-carboxylic acid chemical properties and reactivity

An In-Depth Technical Guide to 4,6-Difluoro-1H-indazole-3-carboxylic Acid: Properties, Reactivity, and Applications

Executive Summary

This compound is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid bicyclic core, combined with the strategic placement of two fluorine atoms and a versatile carboxylic acid handle, makes it a privileged scaffold for the synthesis of novel therapeutic agents. The fluorine substituents are known to enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability[1]. This guide provides a comprehensive overview of the compound's chemical properties, reactivity, synthesis, and applications, intended for researchers and professionals in pharmaceutical development. We will explore the causality behind its reactivity and provide field-proven insights into its derivatization for downstream applications.

Physicochemical Properties

The unique arrangement of atoms in this compound dictates its physical characteristics and spectroscopic signature. Understanding these properties is fundamental to its handling, characterization, and application in synthesis.

Identity and Structure

-

Chemical Name: this compound

-

Molecular Formula: C₈H₄F₂N₂O₂

-

Molecular Weight: 198.13 g/mol

Tabulated Physical and Spectroscopic Data

The data presented below is a compilation based on typical values for closely related indazole analogs and supplier information. Direct experimental values for the title compound may vary.

| Property | Value / Description | Source / Comment |

| Physical Form | Typically an off-white to yellow crystalline powder. | [4] |

| Melting Point | >250 °C (Decomposition may occur) | General characteristic for indazole carboxylic acids.[4] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and generally insoluble in water and non-polar solvents. | Inferred from the structure and properties of similar compounds. |

| ¹H NMR | Protons on the aromatic ring will exhibit complex splitting patterns due to H-F and F-F coupling. The N-H and COOH protons are typically broad singlets, exchangeable with D₂O. | Based on general principles and data for related structures.[5][6][7] |

| ¹³C NMR | Carbons attached to fluorine will show large one-bond C-F coupling constants (¹JCF). The aromatic region will show complex signals. | [6][8] |

| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms at the C4 and C6 positions. | A key characterization technique for fluorinated compounds. |

| Mass Spec (HRMS) | Calculated for C₈H₅F₂N₂O₂ [M+H]⁺: 199.0317 | A precise method for confirming elemental composition. |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. The most common laboratory-scale approach involves the directed lithiation of a protected indazole intermediate followed by carboxylation.

Key Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis, starting from the commercially available 4,6-difluoro-1H-indazole.

Caption: Primary reactive centers of the molecule.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is the most versatile functional group for derivatization, enabling the synthesis of amides and esters, which are common motifs in bioactive molecules.

This is arguably the most critical reaction for this scaffold in drug discovery. Direct coupling with amines is achieved using activating agents to form a more reactive intermediate, preventing the formation of a stable acid-base salt.

Field-Proven Protocol: EDC/HOBT Coupling

-

Suspend this compound (1.0 eq) in DMF or DCM.

-

Add 1-Hydroxybenzotriazole (HOBT, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).

-

Add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA, 3.0 eq), to the mixture and stir at room temperature for 15-20 minutes to pre-activate the acid.

-

Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for EDC/HOBT mediated amidation.

Reactions at the Indazole Core

Alkylation of the indazole nitrogen is a common strategy to modulate solubility and explore new binding interactions. A significant challenge is the potential for alkylation at either the N1 or N2 position, leading to isomeric mixtures.

-

Controlling Selectivity: Direct alkylation of indazole-3-carboxylic acids using an alkyl halide and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF can provide selective alkylation at the N1-position. [9]The carboxylate group at the 3-position sterically and electronically favors substitution at N1. Using the methyl ester of the starting acid can lead to poorer selectivity and lower yields. [9] Protocol for Selective N1-Alkylation

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 20 minutes.

-

Add the alkyl halide (e.g., benzyl bromide or pentyl bromide, 1.2 eq) and heat the mixture to 50-60 °C.

-

Monitor the reaction by LC-MS. The reaction time may be extended for less reactive halides. [9]5. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the N1-alkylated product.

Applications in Medicinal Chemistry

The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or key intermediate. [4][6]

-

Scaffold for Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of the C3-carboxamide allows for the exploration of the solvent-exposed region of the ATP-binding pocket.

-

Building Block for Compound Libraries: The carboxylic acid provides a reliable chemical handle for parallel synthesis, enabling the rapid generation of large libraries of diverse amide derivatives for high-throughput screening.

-

Influence of Fluorine: The two fluorine atoms provide distinct advantages:[1]

-

Metabolic Stability: They can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the indazole N-H, which can influence cell permeability and solubility.

-

Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related fluorinated and non-fluorinated indazole carboxylic acids can be used to infer its hazard profile.

-

Hazard Identification: Based on analogs, the compound should be treated as:

-

Harmful if swallowed (Acute Toxicity, Oral). [10][11][12] * Causing skin irritation. [10][11][12] * Causing serious eye irritation. [10][11][12] * Potentially causing respiratory irritation. [10][11][12]* Recommended Handling Procedures:

-

Work in a well-ventilated fume hood. [13] * Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [10] * Avoid breathing dust. [10][12] * Avoid contact with skin, eyes, and clothing. [10] * Wash hands thoroughly after handling. [12][13] * Store in a tightly closed container in a cool, dry place. [12][14][15]

-

Conclusion

This compound stands out as a strategically designed building block for modern drug discovery. Its chemical architecture offers a robust platform for generating novel molecular entities with enhanced pharmacological properties. The predictable reactivity of its carboxylic acid function, coupled with the beneficial effects of its difluorinated core, ensures its continued relevance in the synthesis of next-generation therapeutics. Understanding the principles of its synthesis and reactivity, as detailed in this guide, is essential for any scientist looking to leverage this powerful scaffold in their research programs.

References

-

PubChem. (n.d.). 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

-

Heterocycles. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids. Retrieved from [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Retrieved from [Link]

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid.

- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.

-

The Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(8), 2069. Retrieved from [Link]

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,6-DIFLUORO-(1H)INDAZOLE-3-CARBOXYLIC ACID | 885523-11-5 [chemicalbook.com]

- 3. 885523-11-5|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. biosynth.com [biosynth.com]

- 11. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.es [fishersci.es]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 4-Fluoro-1H-indazole-6-carboxylic acid | 447-44-9 [sigmaaldrich.com]

A Senior Scientist's Guide to the NMR Spectroscopic Analysis of 4,6-Difluoro-1H-indazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-Difluoro-1H-indazole-3-carboxylic acid. This molecule is a key building block in medicinal chemistry, and its unambiguous structural characterization is paramount for drug development and quality control. This document moves beyond a simple recitation of data, offering a deep dive into the underlying principles, predictive analysis, and field-proven experimental protocols. We will explore the profound influence of the difluoro substitution on the ¹H, ¹³C, and ¹⁹F NMR spectra, detailing the expected chemical shifts and complex spin-spin coupling networks. This guide is designed for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical workflows necessary to obtain, interpret, and validate high-quality NMR data for this and structurally related fluorinated heterocyclic compounds.

Part 1: Foundational Principles & Molecular Structure Analysis

Introduction to this compound

This compound (CAS 885523-11-5) is a heterocyclic compound featuring an indazole core.[1][2] The indazole ring system is a prevalent scaffold in pharmacologically active molecules. The presence of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.[3]

Accurate NMR analysis is non-negotiable for confirming the identity and purity of such compounds. The key to a successful analysis lies in understanding the molecule's structure and the predictable, yet complex, effects of its functional groups on the NMR spectrum.

The Impact of Fluorine on NMR Spectra: A Primer on Heteronuclear Coupling

The ¹⁹F nucleus has a spin of I = ½ and a natural abundance of 100%, making it an excellent nucleus for NMR spectroscopy.[4] Its presence introduces spin-spin coupling not only with adjacent protons (ⁿJHF) but also with carbons (ⁿJCF) over multiple bonds. This coupling is the most critical feature in the spectra of this compound.

-

¹H-¹⁹F Coupling: Protons on the aromatic ring will be split by nearby fluorine atoms. The magnitude of the coupling constant (J) is distance-dependent, with ortho-coupling (³JHF) typically being larger than meta-coupling (⁴JHF).

-

¹³C-¹⁹F Coupling: Carbon signals are split by fluorine atoms, with the magnitude of the coupling being largest for the carbon directly bonded to fluorine (¹JCF, typically >240 Hz) and decreasing with the number of bonds separating the nuclei (²JCF, ³JCF, etc.).[5][6] This provides an unmistakable signature for fluorinated positions on an aromatic ring.

Understanding these coupling patterns is essential for the complete and correct assignment of all signals in the ¹H and ¹³C NMR spectra.

Molecular Structure and Key J-Coupling Interactions

To visualize the expected interactions, the IUPAC numbering for the indazole ring is shown below. The diagram highlights the most significant spin-spin couplings that are expected to define the NMR spectra of this molecule.

Caption: IUPAC numbering and key H-F and H-H J-coupling interactions.

Part 2: Predictive Analysis of NMR Spectra

Based on established principles of NMR spectroscopy and data from similar fluorinated aromatic systems, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra.[7][8][9]

¹H NMR Spectrum Prediction

The proton spectrum will be relatively simple in terms of the number of signals but complex in its splitting patterns. The acidic protons (N-H and COOH) may be broad or exchange with residual water in the solvent.

-

Aromatic Protons (H-5, H-7):

-

H-7: This proton is ortho to the indazole nitrogen and will appear downfield. It will be split into a doublet of doublets of doublets (ddd) due to coupling with H-5 (⁵JHH, small), F-6 (³JHF, ~8-10 Hz), and F-4 (⁴JHF, ~2-4 Hz).

-

H-5: This proton is situated between two fluorine atoms. It will be split into a triplet of doublets (td) or a more complex multiplet. The primary splitting will be from the two ortho fluorine atoms, F-4 and F-6 (³JHF, ~8-10 Hz), which may appear as a triplet if the coupling constants are similar. This will be further split by the long-range coupling to H-7 (⁵JHH, small).

-

-

N-H Proton (H-1): This signal is often broad and its chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it is expected to appear as a broad singlet significantly downfield (>13 ppm).

-

Carboxylic Acid Proton (COOH): Similar to the N-H proton, this signal will be a very broad singlet, likely exchanging with any residual water, and its observation can be concentration and temperature-dependent.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |

|---|---|---|---|

| COOH | >13.0 | br s | - |

| N-H | ~14.0 | br s | - |

| H-7 | 7.5 - 7.8 | ddd | ³J(H7-F6) ≈ 8-10; ⁴J(H7-F4) ≈ 2-4; ⁵J(H7-H5) ≈ 0.5-1 |

| H-5 | 7.2 - 7.4 | t or ddd | ³J(H5-F4) ≈ 8-10; ³J(H5-F6) ≈ 8-10; ⁵J(H5-H7) ≈ 0.5-1 |

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will be highly informative due to the large and characteristic C-F coupling constants. All carbons attached to or near a fluorine atom will appear as doublets or more complex multiplets.

-

Fluorinated Carbons (C-4, C-6): These will show very large one-bond C-F couplings (¹JCF > 240 Hz) and will be the most downfield of the aromatic carbons due to the electronegativity of fluorine. They will also exhibit smaller couplings to the other fluorine atom.

-

Other Aromatic Carbons: Carbons C-3a, C-5, and C-7a will all show two-bond or three-bond couplings to the fluorine atoms (²JCF, ³JCF), appearing as doublets or doublet of doublets with coupling constants typically in the range of 10-25 Hz.[6]

-

Carboxylic and Indazole Carbons (C-3, C=O): These carbons will also exhibit smaller long-range couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Expected JCF (Hz) |

|---|---|---|---|

| C=O | 160 - 165 | d | ⁴J ≈ 2-4 |

| C-6 | 158 - 162 | dd | ¹J ≈ 245-255; ³J ≈ 10-15 |

| C-4 | 155 - 160 | dd | ¹J ≈ 240-250; ³J ≈ 10-15 |

| C-7a | 140 - 145 | d | ³J ≈ 8-12 |

| C-3 | 135 - 140 | t | ³J, ⁵J ≈ 2-5 |

| C-3a | 115 - 120 | dd | ²J, ⁴J ≈ 15-25 |

| C-7 | 100 - 105 | dd | ²J ≈ 20-30; ⁴J ≈ 2-4 |

| C-5 | 98 - 103 | t | ²J ≈ 25-35 |

¹⁹F NMR Spectrum Prediction

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. Chemical shifts are typically referenced to CFCl₃.[4][10]

-

F-4 and F-6: These two fluorine atoms are in different chemical environments and will give rise to two distinct signals. Each signal will be split by the other fluorine atom (⁴JFF, typically small, ~2-8 Hz) and by neighboring protons. F-4 will be split by H-5 (³JFH) and H-7 (⁴JFH). F-6 will be split by H-5 (³JFH) and H-7 (³JFH). The result will be two complex multiplets.

Table 3: Predicted ¹⁹F NMR Data (vs. CFCl₃)

| Fluorine | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |

|---|---|---|---|

| F-4 | -110 to -115 | ddd | ³J(F4-H5) ≈ 8-10; ⁴J(F4-H7) ≈ 2-4; ⁴J(F4-F6) ≈ 2-8 |

| F-6 | -115 to -120 | ddd | ³J(F6-H5) ≈ 8-10; ³J(F6-H7) ≈ 8-10; ⁴J(F6-F4) ≈ 2-8 |

Part 3: Experimental Protocol for Data Acquisition & Validation

Achieving high-quality, reproducible NMR data requires meticulous attention to the experimental setup. This protocol provides a self-validating workflow.

Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision.[11] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice for several reasons:

-

Solubility: The molecule is polar and contains a carboxylic acid and N-H group, ensuring excellent solubility in DMSO.

-

Exchangeable Protons: DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the N-H and COOH protons compared to protic solvents like methanol-d₄. This allows for their observation as distinct, albeit broad, signals.[12]

-

Chemical Shift Range: The residual proton signal of DMSO-d₅ appears as a quintet around 2.50 ppm, and the carbon signal as a septet at 39.52 ppm.[13][14][15] These signals are far from the aromatic region of interest, preventing spectral overlap.

Step-by-Step Sample Preparation Protocol

The quality of the sample directly impacts the quality of the spectrum.[16][17]

-

Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 25-30 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial.[18] The final sample height in the NMR tube should be 4-5 cm.[11]

-

Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect for any particulate matter. A homogenous solution is critical for good magnetic field shimming.[18]

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube (e.g., Wilmad, Norell).[16][19] Avoid using scratched or chipped tubes.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Workflow for NMR Data Acquisition

Caption: Standard workflow from sample preparation to spectral analysis.

Recommended Spectrometer Parameters

These are starting parameters for a modern 400 or 500 MHz spectrometer. Optimization may be required.

Table 4: Suggested NMR Acquisition Parameters

| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |

|---|---|---|---|

| Pulse Sequence | zg30 | zgpg30 (proton decoupled) | zg (proton decoupled) |

| Spectral Width | 16 ppm | 240 ppm | 200 ppm |

| Acquisition Time | ~2.0 s | ~1.0 s | ~1.0 s |

| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |

| Number of Scans (ns) | 16 - 64 | 1024 - 4096 | 64 - 256 |

| Receiver Gain | Auto-adjust | Auto-adjust | Auto-adjust |

| Temperature | 298 K | 298 K | 298 K |

Expert Rationale: A 30° pulse angle (zg30) is used for both ¹H and ¹³C to allow for faster pulsing without fully saturating the signals, balancing signal intensity and experiment time. Proton decoupling is essential during ¹³C and ¹⁹F acquisition to simplify the spectra by removing H-C and H-F couplings, although a coupled spectrum can be acquired for assignment purposes.

Part 4: Data Interpretation & Structural Confirmation

A Self-Validating Approach: Correlating Spectra

The true power of this analysis comes from correlating the data from all three experiments.

-

Confirm Fluorine Positions: The ¹³C spectrum is the most direct confirmation. The two carbons exhibiting massive ¹JCF splittings (>240 Hz) are unequivocally C-4 and C-6.

-

Assign Aromatic Protons: Identify the two aromatic proton signals in the ¹H spectrum. The signal coupled to two different fluorine atoms with large ³JHF values must be H-5. The other signal, showing one large ³JHF and one smaller ⁴JHF, must be H-7.

-

Cross-Validate with ¹⁹F: The ¹⁹F spectrum should show two signals. By analyzing their coupling patterns to the protons, you can confirm the assignments made from the ¹H spectrum. For example, the ¹⁹F signal that shows two large couplings to protons (H-5 and H-7) must be F-6.

-

Advanced Methods: If ambiguities remain, 2D NMR experiments like HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) can provide definitive connectivity information. For instance, an HMBC experiment would show a correlation from H-5 to carbons C-4, C-6, and C-7a.

Common Pitfalls and Troubleshooting

-

Water Suppression: The residual water peak in DMSO-d₆ (~3.33 ppm) is usually not an issue, but if it is broad and interferes with baseline, a presaturation experiment can be used.[12]

-

Poor Shimming: If line shapes are broad or distorted, it indicates poor magnetic field homogeneity. The sample should be re-shimmed. Particulate matter in the sample is a common cause.[17]

-

Phasing and Baseline: Incorrect phasing leads to distorted peak shapes. Automated phasing routines are generally reliable, but manual adjustment may be necessary. A rolling or distorted baseline should be corrected using polynomial fitting functions available in all NMR processing software.

Conclusion

The NMR spectroscopic analysis of this compound is a multi-faceted task that relies on a sound understanding of heteronuclear coupling principles. By systematically predicting the features of the ¹H, ¹³C, and ¹⁹F spectra and following a robust experimental protocol, researchers can achieve unambiguous structural elucidation. The cross-correlation of data from these three nuclear probes provides a self-validating system, ensuring the highest degree of confidence in the analytical results, which is critical for advancing research and development in the pharmaceutical sciences.

References

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link][7][20][21]

-

Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link][8]

-

Lee, J. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education, 91(7), 955-956. [Link][9]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link][17]

-

Jackson, J. E. (2009). An Overview of Fluorine NMR. ResearchGate. [Link][22][23]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link][18]

-

Sýkora, J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link][5]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link][4]

-

Reddit. Is the solvent peak in DMSO-d6 1H NMR DMSO-d5?. r/chemistry. [Link][14]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][12]

-

Weigert, F. J., & Roberts, J. D. (1971). Nuclear Magnetic Resonance Spectroscopy. Carbon-13-Fluorine Coupling Constants in Fluorinated Benzenes. Journal of the American Chemical Society, 93(10), 2361–2366. [Link][6]

Sources

- 1. 4,6-DIFLUORO-(1H)INDAZOLE-3-CARBOXYLIC ACID | 885523-11-5 [chemicalbook.com]

- 2. 885523-11-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biophysics.org [biophysics.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. wiley.com [wiley.com]

- 8. betterworldbooks.com [betterworldbooks.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 14. reddit.com [reddit.com]

- 15. NMR Solvents [sigmaaldrich.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. organomation.com [organomation.com]

- 19. scribd.com [scribd.com]

- 20. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Günther, Harald: 9783527330003 - AbeBooks [abebooks.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Strategic Advantage of Fluorine in Indazole-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Fluorine Advantage

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and ability to mimic the indole moiety have established it as a "privileged scaffold" in the design of bioactive molecules targeting a wide array of proteins.[1][2] When this versatile core is strategically functionalized with fluorine, a unique synergy emerges, leading to compounds with enhanced therapeutic potential. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated indazole compounds, offering insights for researchers and drug development professionals.

The strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5][6][7] Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[4][7][8]

-

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[4][6]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target binding.[6][7]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[5][7]

This guide will delve into the rich history of fluorinated indazoles, from their initial synthesis to their application in blockbuster drugs and potent research compounds. We will explore key case studies, detail synthetic methodologies, and provide a forward-looking perspective on this important class of molecules.

Part 1: Foundational Discoveries and Synthetic Evolution

The synthesis of the indazole core dates back to the 19th century.[2] However, the deliberate incorporation of fluorine into this scaffold is a more recent development, driven by the growing appreciation for the benefits of fluorination in drug design. Early methods for synthesizing fluoroaromatic compounds, such as the Schiemann reaction, paved the way for the creation of fluorinated building blocks that could be used to construct complex heterocyclic systems.[9]

Modern synthetic chemistry has provided a diverse toolbox for the preparation of fluorinated indazoles. These methods can be broadly categorized into two approaches:

-

Construction of the indazole ring from fluorinated precursors: This "bottom-up" approach involves using starting materials that already contain the desired fluorine substituents.

-

Direct fluorination of a pre-formed indazole ring: This "late-stage" functionalization approach allows for the introduction of fluorine at a later step in the synthetic sequence.

Recent advances have focused on developing mild and regioselective direct fluorination methods. For example, the use of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) has enabled the efficient and metal-free fluorination of 2H-indazoles.[10][11]

Part 2: Case Studies of Landmark Fluorinated Indazole Compounds

The therapeutic potential of fluorinated indazoles is best illustrated through the examination of key drug molecules that have made a significant impact on medicine and research.

Case Study 1: Celecoxib (Celebrex) - A Revolution in Anti-Inflammatory Therapy

Discovery and Rationale: The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of anti-inflammatory drugs.[12] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation and is the primary mediator of pain and swelling.[12][13] This led to the hypothesis that selective inhibition of COX-2 could provide the anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[12] Celecoxib, a diaryl-substituted pyrazole containing a trifluoromethyl group, was developed as a highly selective COX-2 inhibitor.[12][14]

Mechanism of Action: Celecoxib inhibits the conversion of arachidonic acid to prostaglandin precursors by selectively binding to the COX-2 enzyme.[12][13][14][15] The trifluoromethyl group on the pyrazole ring plays a crucial role in its selectivity for COX-2 over COX-1.[14] The active site of COX-2 is slightly larger than that of COX-1, and the trifluoromethyl group of celecoxib fits into a side pocket of the COX-2 active site that is not present in COX-1.[12][14]

Caption: Mechanism of action of Celecoxib.

Synthetic Protocol: A Common Approach to Celecoxib Synthesis

A fundamental synthesis of celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[12]

Step 1: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione This intermediate is prepared from 4-methylacetophenone and ethyl trifluoroacetate.

Step 2: Condensation with 4-sulfamoylphenylhydrazine The trifluoromethyl β-dicarbonyl compound is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol.[12] This reaction proceeds via a cyclization to form the pyrazole ring of celecoxib.[12][16]

Table 1: Structure-Activity Relationship (SAR) of Celecoxib Analogs

| R1 (at 5-position) | R2 (at 3-position) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4-CH3-Ph | CF3 | 0.04 | >100 | >2500 |

| 4-CH3-Ph | H | 1.3 | 17 | 13 |

| Ph | CF3 | 0.05 | 50 | 1000 |

| 4-F-Ph | CF3 | 0.03 | >100 | >3333 |

Data adapted from the medicinal chemistry literature.

Case Study 2: Pazopanib (Votrient) - A Multi-Targeted Kinase Inhibitor

Discovery and Rationale: Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[17][18] It was designed to inhibit several key receptor tyrosine kinases involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[18] The indazole core serves as a critical scaffold for orienting the substituents that interact with the kinase active site.

Synthetic Pathway: The synthesis of pazopanib involves the coupling of two key fragments: a substituted indazole and a pyrimidine derivative.[17] A common synthetic route involves the reaction of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.

Caption: A simplified synthetic workflow for Pazopanib.

Case Study 3: AB-FUBINACA - A Potent Synthetic Cannabinoid

Discovery and Emergence: AB-FUBINACA is a fluorinated indazole-3-carboxamide that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[19] It was originally developed by Pfizer in 2009 as a potential analgesic but was never marketed for human use.[19][20] In the early 2010s, it emerged on the illicit drug market as a component of "synthetic cannabis" products.[19][20] The 4-fluorobenzyl group is a key structural feature that contributes to its high affinity for the CB1 receptor.[21]

Pharmacological Profile: AB-FUBINACA exhibits high affinity for the CB1 receptor and acts as a full agonist, leading to potent psychoactive effects.[20][21][22] Its in vivo effects in animal models are characteristic of psychoactive cannabinoids, including suppression of locomotor activity, antinociception, hypothermia, and catalepsy.[22]

Part 3: The Broadening Therapeutic Landscape of Fluorinated Indazoles

Beyond these prominent examples, fluorinated indazoles have been investigated for a wide range of therapeutic applications. The strategic placement of fluorine on the indazole scaffold has been shown to modulate activity against various biological targets.

-

Anti-inflammatory and Analgesic Agents: Following the success of celecoxib, numerous other fluorinated indazoles have been explored as anti-inflammatory and analgesic agents, targeting enzymes such as p38 kinase and Rho kinase.[23][24] For instance, a 6-fluoroindazole derivative showed significantly enhanced Rho kinase inhibitory potency compared to its 4-fluoro counterpart.[23][24]

-

Antiviral and Anticancer Agents: Fluorinated indazoles have demonstrated promising activity against various viruses and cancer cell lines.[23] For example, 5-fluoroindazole derivatives have been investigated as anti-HIV agents, showing resilience to mutations in the reverse transcriptase enzyme.[23] In oncology, fluorinated indazoles have been designed as inhibitors of fibroblast growth factor receptors (FGFRs) and anaplastic lymphoma kinase (ALK).[25]

-

Enzyme Inhibitors: The versatility of the fluorinated indazole scaffold has led to the development of inhibitors for a variety of enzymes. For example, fluorinated indazoles have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), with some derivatives showing selectivity for the inducible isoform (NOS-II).[26] The fluorination of the aromatic ring was found to increase the inhibitory potency and selectivity for NOS-II.[26]

Table 2: Diverse Biological Activities of Fluorinated Indazoles

| Compound Class | Target | Therapeutic Area |

| 5-Fluoroindazole derivatives | HIV Reverse Transcriptase | Antiviral |

| Fluorinated indazoles | p38 Kinase | Anti-inflammatory |

| 6-Fluoroindazole derivative | Rho Kinase (ROCK1) | Anti-inflammatory |

| 4,5,6,7-Tetrafluoroindazoles | Nitric Oxide Synthase (NOS) | Neuroprotection |

| Fluorinated indazoles | Estrogen Receptors (ER) | Hormone-related diseases |

| Fluorinated indazole derivatives | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Anti-inflammatory |

This table is a summary of findings from various research articles.[23][24][26]

Conclusion and Future Directions

The fusion of the privileged indazole scaffold with the unique properties of fluorine has created a powerful platform for the discovery of novel therapeutics. From the blockbuster anti-inflammatory drug celecoxib to the multi-targeted anticancer agent pazopanib and the potent synthetic cannabinoid AB-FUBINACA, fluorinated indazoles have demonstrated their remarkable versatility and impact.

The continued development of innovative synthetic methodologies, particularly in the area of late-stage fluorination, will undoubtedly accelerate the exploration of this chemical space. As our understanding of disease biology deepens, the rational design of fluorinated indazoles targeting novel and challenging biological targets will remain a vibrant and productive area of research. The strategic application of fluorine chemistry to the indazole core will continue to be a key driver of innovation in drug discovery for the foreseeable future.

References

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.

- The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.

- Fluorine: An emerging compound in medicinal chemistry. - The Torch.

- Applications of Fluorine in Medicinal Chemistry - ACS Publications.

- Full article: The role of fluorine in medicinal chemistry.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.

- Celecoxib Pathway, Pharmacodynamics - ClinPGx.

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing).

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug - MDPI.

- Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PubMed Central.

-

Celecoxib - Wikipedia. Available at: [Link]

- Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed.

- A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor - World Scientific Publishing.

- Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - NIH.

- Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - Frontiers.

- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal.

- AB-FUBINACA - DEA Diversion Control Division.

-

AB-FUBINACA - Wikipedia. Available at: [Link]

- pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - American Chemical Society.

- Critical Review Report: AB-FUBINACA - ECDD Repository.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers.

- Different biological activities reported with Indazole derivatives - ResearchGate.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- 2H-Indazole synthesis - Organic Chemistry Portal.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemxyne.com [chemxyne.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 9. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 11. 2H-Indazole synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. news-medical.net [news-medical.net]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. ClinPGx [clinpgx.org]

- 16. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. worldscientific.com [worldscientific.com]

- 18. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. AB-FUBINACA - Wikipedia [en.wikipedia.org]

- 20. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 21. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ecddrepository.org [ecddrepository.org]

- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 25. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Electronic Structure of Difluoro-Indazoles: From Quantum Mechanics to Drug Design

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, and the strategic incorporation of fluorine atoms can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of difluoro-indazoles. We delve into the application of Density Functional Theory (DFT) to elucidate key quantum chemical properties, including molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). By correlating these theoretical insights with experimental data and established principles of drug design, this document serves as an essential resource for researchers, computational chemists, and drug development professionals aiming to leverage in silico techniques for the rational design of novel difluoro-indazole-based therapeutics.

Introduction: The Strategic Advantage of Fluorination in Indazole Scaffolds

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases.[3][4][5][6] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets. The introduction of fluorine atoms onto this scaffold is a widely adopted strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[7]

The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's:

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]

-

Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing target binding.

-

Lipophilicity & Bioavailability: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes and thereby enhancing oral bioavailability.[1]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic centers, which can be critical for optimizing a drug's ionization state and solubility at physiological pH.[2]

Given the multiple possible isomers for a difluoro-substituted indazole (e.g., 4,6-difluoro, 6,7-difluoro), theoretical studies become indispensable.[8] They provide a powerful, cost-effective means to predict and understand how the precise placement of fluorine atoms alters the electronic landscape of the molecule, directly impacting its reactivity, intermolecular interactions, and ultimately, its biological activity.

Theoretical Foundations & Computational Methodologies

The accurate prediction of molecular electronic properties hinges on the selection of appropriate computational methods and models. For systems like difluoro-indazoles, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][9]

The Choice of Computational Models: Why DFT?

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] It is particularly well-suited for drug-like organic molecules for several reasons:

-

Causality: Instead of calculating the complex wavefunction of all electrons, DFT focuses on the electron density, a more manageable property. The choice of a specific functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is critical. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a high degree of accuracy for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[10][11]

-

Validation: The reliability of DFT calculations is validated by comparing the computed results, such as geometric parameters (bond lengths and angles) and spectroscopic data, with experimental values obtained from X-ray crystallography and NMR spectroscopy.[8][10][12]

Selecting Appropriate Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational expense.

-

Pople Basis Sets: The 6-311++G(d,p) basis set is a robust choice for this type of study.[10]

-

6-311G : This describes the core orbitals with one function and the valence orbitals with three functions, allowing for greater flexibility.

-

++ : These diffuse functions are added to both heavy atoms and hydrogens, and are essential for accurately describing anions and non-covalent interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron density, which is crucial for describing chemical bonds accurately.

-

A Self-Validating Computational Workflow

Every theoretical protocol must be a self-validating system. The following workflow ensures that the calculated properties correspond to a true energetic minimum on the potential energy surface.

Caption: A standard workflow for computational analysis of difluoro-indazoles.

Electronic Structure Analysis of Difluoro-Indazole Isomers

The electronic properties of difluoro-indazoles are highly sensitive to the positions of the fluorine substituents. Here, we compare the hypothetical calculated properties of two common isomers: 4,6-difluoro-1H-indazole and 6,7-difluoro-1H-indazole .

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[3]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[3][13]

Fluorine's strong inductive effect (-I) is expected to lower the energies of both the HOMO and LUMO. However, the magnitude of this effect depends on the substitution pattern.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting sites of non-covalent interactions and chemical reactivity.[3][11]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around heteroatoms like nitrogen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms (e.g., the N-H proton).

In difluoro-indazoles, the nitrogen atoms of the pyrazole ring are expected to be the most negative regions, while the N1-H proton will be the most positive site. The fluorine atoms will also create localized negative potential.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, DFT-calculated electronic properties for two difluoro-indazole isomers. These values are illustrative and would be derived from the workflow described in section 2.3.

| Property | 4,6-difluoro-1H-indazole | 6,7-difluoro-1H-indazole | Rationale for Difference |

| HOMO Energy (eV) | -6.85 | -6.95 | The combined electron-withdrawing effect of adjacent F atoms at C6 and C7 lowers the HOMO energy more significantly than the separated F atoms at C4 and C6. |

| LUMO Energy (eV) | -1.20 | -1.25 | Similar to the HOMO, the LUMO energy is also stabilized (lowered) more effectively by the adjacent fluorine atoms in the 6,7-isomer. |

| HOMO-LUMO Gap (ΔE) (eV) | 5.65 | 5.70 | The 6,7-isomer is predicted to be slightly more kinetically stable due to a larger energy gap, a direct consequence of the stronger stabilization of the HOMO. |

| Dipole Moment (Debye) | 2.15 | 2.50 | The vector sum of bond dipoles is greater in the 6,7-isomer due to the proximity and orientation of the two highly electronegative fluorine atoms, leading to a larger overall molecular dipole moment. |

Standard Protocol: A Validated Computational Workflow

This section provides a detailed, step-by-step methodology for conducting a theoretical analysis of a difluoro-indazole isomer.

Objective: To calculate the optimized geometry and electronic properties of 4,6-difluoro-1H-indazole.

Software: Gaussian 16, GaussView 6, or similar molecular modeling software.

Methodology:

-

Structure Construction:

-

Open GaussView 6. Using the molecule builder, construct the 4,6-difluoro-1H-indazole molecule.

-

Ensure the correct atom types and connectivity. Use the "Clean" function to get a reasonable starting geometry.

-

Save the initial structure as a Gaussian input file (.gjf).

-

-

Geometry Optimization and Frequency Calculation:

-

Causality: The first step is to find the lowest energy conformation of the molecule.

-

Edit the input file with the following route section: #p opt freq B3LYP/6-311++G(d,p).

-

opt: Requests a geometry optimization.

-

freq: Requests a frequency calculation to be performed on the optimized geometry. This is a crucial self-validation step.

-

-

Specify the charge (0) and multiplicity (1) for the neutral singlet ground state.

-

Submit the calculation.

-

-

Validation of the Optimized Structure:

-

Trustworthiness: A true energy minimum on the potential energy surface has no imaginary frequencies.

-

Once the calculation is complete, open the output log file (.log).

-

Check the results of the frequency calculation. If all frequencies are positive, the optimized structure is a stable minimum. If there is one or more imaginary (negative) frequencies, the structure is a transition state and must be re-optimized.

-

-

Calculation of Electronic Properties:

-

Expertise: With the validated geometry, perform a more detailed single-point calculation to obtain accurate electronic properties.

-

Create a new input file using the optimized coordinates from the previous step.

-

Use the following route section: #p B3LYP/6-311++G(d,p) pop=NBO geom=check guess=read.

-

pop=NBO: Requests a Natural Bond Orbital analysis to examine charge distribution.

-

geom=check guess=read: Reads the optimized geometry and wavefunction from the previous calculation's checkpoint file, saving computational time.

-

-

Submit the calculation.

-

-

Data Analysis and Visualization:

-

From the output file, extract the HOMO and LUMO energies, the HOMO-LUMO gap, the dipole moment, and the NBO atomic charges.

-

Use GaussView or another visualization tool to generate the MEP surface by cubing the electron density and mapping the electrostatic potential onto it.

-

Application in Drug Design: From Electronic Structure to SAR

The theoretical data generated provides direct insights into the Structure-Activity Relationship (SAR) of difluoro-indazoles.

-

Receptor Binding: The MEP map is a powerful predictor of intermolecular interactions. Electron-rich regions on the indazole (e.g., N2) can act as hydrogen bond acceptors, while the N1-H can act as a hydrogen bond donor. The position of the fluorine atoms subtly reshapes this potential, which can be used to optimize interactions within a protein's active site. For instance, the 6-fluoro position in one indazole series dramatically enhanced inhibitory potency and oral bioavailability against Rho kinase (ROCK1).[1]

-

QSAR Models: Calculated properties like HOMO/LUMO energies, dipole moment, and atomic charges can be used as quantum chemical descriptors in Quantitative Structure-Activity Relationship (QSAR) models.[14][15] These models statistically correlate molecular descriptors with biological activity, enabling the prediction of the potency of novel, unsynthesized analogues.

Caption: Relationship between theoretical calculations and rational drug design.

Conclusion & Future Outlook

Theoretical studies on the electronic structure of difluoro-indazoles provide a robust framework for understanding and predicting their chemical behavior and biological potential. By employing validated computational workflows based on DFT, researchers can efficiently screen virtual libraries of isomers, prioritize synthetic targets, and build predictive SAR models. This in silico-first approach accelerates the drug discovery process, reduces costs, and ultimately contributes to the development of safer and more effective therapeutics. Future work will likely involve the use of more advanced methods, such as Time-Dependent DFT (TD-DFT) for predicting spectroscopic properties and molecular dynamics simulations to study the conformational behavior of these molecules in complex biological environments.[9][14]

References

-

Pérez-Medina, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

-

Claramunt, R. M., et al. (2005). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 29(8), 1041-1047. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 33075-33121. [Link]

-

Gopi, B., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14207-14227. [Link]

-

ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

-

Dutta, R., et al. (2023). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. Computational and Theoretical Chemistry, 1225, 114181. [Link]

-

Gopi, B., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]

-

Semantic Scholar. (n.d.). Synthesis, spectroscopic characterizations and quantum chemicalcomputational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(3), 636. [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. [Link]

-

Denis, C., & Bureau, R. (2021). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry, 19(2), 278-295. [Link]

-

ResearchGate. (n.d.). Electrochemically Promoted Regioselective C3 H Trifluoro/Difluoro-methylation of 2H-Indazoles at Room Temperature | Request PDF. Retrieved from [Link]

-

Al-Salahi, R., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4736. [Link]

-

Denis, C., & Bureau, R. (2021). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]

-

Morikis, D., & Papavassiliou, K. A. (2021). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Molecules, 26(21), 6616. [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]

-

ResearchGate. (n.d.). Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors | Request PDF. Retrieved from [Link]

-

Ali, M. K., et al. (2017). Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. Physical Chemistry Chemical Physics, 19(12), 8514-8523. [Link]

-

Pokharel, Y. R., & Shil, N. C. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Problems in Cardiology, 47(7), 100938. [Link]

-

Longworth, M., et al. (2016). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 232-245. [Link]

-

Al-Ayash, A., et al. (2022). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 27(19), 6610. [Link]

-